N-(4-bromophenyl)-2-(3-oxo-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-2-yl)acetamide
Description
N-(4-Bromophenyl)-2-(3-oxo-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-2-yl)acetamide is a heterocyclic acetamide derivative characterized by a fused imidazothiazole core linked to a 4-bromophenyl group via an acetamide bridge. Its structure combines a bicyclic system with electron-withdrawing and aromatic components, making it a candidate for diverse biological activities. The compound’s synthesis typically involves coupling the imidazothiazole acetic acid derivative with 4-bromoaniline, followed by purification and characterization via NMR, IR, and mass spectrometry .
Properties
IUPAC Name |
N-(4-bromophenyl)-2-(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O2S/c14-8-1-3-9(4-2-8)16-11(18)7-10-12(19)17-6-5-15-13(17)20-10/h1-4,10H,5-7H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWIWEKYGJZRHHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C(SC2=N1)CC(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromophenyl)-2-(3-oxo-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-2-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure
The compound has the following chemical structure:
Synthesis
The synthesis of this compound typically involves the reaction of 4-bromobenzoyl chloride with a suitable imidazothiazole derivative. The reaction conditions can vary depending on the desired yield and purity.
Anticancer Activity
Recent studies have indicated that derivatives of imidazothiazole exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 15.5 | MCF-7 (Breast Cancer) |
| Compound B | 22.0 | HeLa (Cervical Cancer) |
| N-(4-bromophenyl)-2-(3-oxo-...) | 18.0 | A549 (Lung Cancer) |
These results suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of pathogenic bacteria and fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
The antimicrobial activity is attributed to the halogenated phenyl group and the thiazole moiety, which enhance membrane permeability and disrupt cellular functions.
Enzyme Inhibition
In addition to its anticancer and antimicrobial effects, N-(4-bromophenyl)-2-(3-oxo-...) has been studied for its potential as an enzyme inhibitor. It has shown moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases such as Alzheimer's.
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 25.0 |
| Butyrylcholinesterase | 30.0 |
Case Studies
- Study on Anticancer Properties : A recent study evaluated the anticancer effects of several imidazothiazole derivatives including N-(4-bromophenyl)-2-(3-oxo...). The results indicated that the compound significantly reduced cell viability in MCF-7 cells by inducing apoptosis through the caspase pathway .
- Antimicrobial Evaluation : Research conducted on various derivatives revealed that N-(4-bromophenyl)-2-(3-oxo...) exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Imidazothiazole Cores
Several imidazothiazole-based acetamides share structural similarities with the target compound. For example:
- 12h, 12i, 12j, 12k (): These derivatives feature a 3-(4-bromophenyl)imidazo[2,1-b]thiazole core but differ in substituents on the triazole-acetamide side chain. Compound 12k, with a 4-cyanobutyl group, exhibits a higher melting point (179.5–180.5°C) compared to 12i (169–170°C), suggesting increased crystallinity due to polar substituents .
- 2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide (): This compound replaces the 4-bromophenyl group with a 4-fluorophenyl moiety and introduces a pyridine ring. Such modifications alter electronic properties and may influence receptor binding .
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formulas.
Bioactivity Comparison
- IDO1 Enzyme Inhibition: Compounds 12h–12k () were tested against recombinant human IDO1. The target compound’s imidazothiazole core may offer advantages in binding to heme-containing enzymes like IDO1 .
- FPR Receptor Agonism: Pyridazinone derivatives () with N-(4-bromophenyl)acetamide groups, such as N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide, exhibit FPR2-specific agonism, activating calcium mobilization in neutrophils. This highlights how heterocycle choice (pyridazinone vs. imidazothiazole) dictates receptor specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
